Increased Lipophilicity (XLogP3-AA) vs. Non-Methylated Analog
The target compound, tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate, exhibits a computed XLogP3-AA value of 1.8 [1]. This is significantly higher than the computed XLogP3-AA of 1.2 for its non-methylated analog, tert-butyl (4-hydroxycyclohexyl)carbamate [2]. This difference indicates a notable increase in lipophilicity, which can influence membrane permeability and target binding in biological systems.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | tert-butyl (4-hydroxycyclohexyl)carbamate (XLogP3-AA = 1.2) |
| Quantified Difference | +0.6 log units |
| Conditions | Computed using XLogP3 3.0 algorithm [1][2] |
Why This Matters
Higher lipophilicity is a key parameter for optimizing drug-like properties, potentially enhancing passive membrane diffusion and bioavailability for drug candidates derived from this intermediate.
- [1] PubChem. (2025). tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/45098094 View Source
- [2] PubChem. (2025). tert-Butyl (4-hydroxycyclohexyl)carbamate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/224309-64-2 View Source
